molecular formula C11H15F2N3O B1478153 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 2098133-22-1

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1478153
CAS No.: 2098133-22-1
M. Wt: 243.25 g/mol
InChI Key: MVJGBIOGUFRZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyridine ring substituted at position 3 with an amine group and at position 2 with a 4,4-difluoro-2-(methoxymethyl)pyrrolidine moiety. The pyrrolidine ring introduces conformational rigidity, while the difluoro and methoxymethyl substituents modulate electronic and steric properties.
Key Features:

  • 4,4-Difluoropyrrolidine: Enhances electronegativity and metabolic stability.
  • Methoxymethyl group: Increases hydrophilicity and may improve solubility.
    Applications: While explicit biological data are unavailable in the provided evidence, structurally related compounds (e.g., pyrrolidine-pyridine hybrids) are prevalent in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O/c1-17-6-8-5-11(12,13)7-16(8)10-9(14)3-2-4-15-10/h2-4,8H,5-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJGBIOGUFRZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C2=C(C=CC=N2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, thereby affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments or tissues. The compound’s distribution can influence its biochemical activity, as its localization within certain cellular regions may enhance or inhibit its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these subcellular regions can influence its interactions with biomolecules and its overall biochemical activity. For instance, localization within the nucleus may enhance its ability to modulate gene expression, while localization within the mitochondria may affect cellular metabolism.

Biological Activity

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety containing difluoro and methoxymethyl groups. Its molecular formula is C11H15F2N3OC_{11}H_{15}F_2N_3O with a molecular weight of approximately 253.25 g/mol. The presence of difluoro and methoxymethyl groups is believed to enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The difluoro substitution may improve binding affinity and selectivity towards specific targets, potentially influencing several biochemical pathways relevant to disease processes.

Antimicrobial Activity

Research has indicated that compounds containing pyridine and pyrrolidine structures exhibit significant antimicrobial properties. A study highlighted that similar pyridine derivatives demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess comparable antimicrobial activity .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 μg/mL
Compound BS. aureus15 μg/mL
2-(4,4-Difluoro...Klebsiella pneumoniaeTBD

Anticancer Activity

Preliminary studies have explored the anticancer potential of related compounds in various cancer models. For instance, derivatives similar to this compound were tested against A549 human lung adenocarcinoma cells. The results indicated that structural modifications significantly affected cytotoxicity and viability post-treatment .

Table 2: Anticancer Activity in A549 Cells

Compound NameConcentration (µM)Viability (%)
Control (Cisplatin)10040
Compound C10070
2-(4,4-Difluoro...)100TBD

Case Studies

  • Antimicrobial Screening : A study conducted on pyridine derivatives demonstrated enhanced antimicrobial efficacy when combined with gold nanoparticles, suggesting that the incorporation of metal nanoparticles could further potentiate the activity of compounds like 2-(4,4-Difluoro...) .
  • Anticancer Evaluation : In a comparative analysis using cisplatin as a standard treatment for lung cancer, compounds structurally related to 2-(4,4-Difluoro...) exhibited varying degrees of cytotoxicity against A549 cells. Some derivatives showed significant reductions in cell viability compared to controls, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications
Target Compound : 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine Pyridine (positions 2 and 3), difluoropyrrolidine, methoxymethyl ~284.3 (estimated) High electronegativity, balanced lipophilicity Drug discovery (enzyme inhibition)
6-Pyrrolidin-1-ylpyridin-3-amine (ST-6798) Pyridine (positions 3 and 6), unmodified pyrrolidine ~175.2 Simpler structure, lower molecular weight Intermediate for heterocyclic synthesis
2-(3,4-Difluorophenyl)pyrrolidin-3-amine Difluorophenyl, pyrrolidine ~228.2 Aromatic fluorine, rigid geometry CNS-targeting agents (e.g., dopamine modulators)
2-(2-Chlorophenyl)pyridin-3-amine Chlorophenyl, pyridine ~219.7 Halogenated aromatic ring Anticancer or antimicrobial scaffolds
Velpatasvir (component) Methoxymethylpyrrolidine (macrocycle-integrated) 883.0 Complex macrocycle with multiple substituents Hepatitis C virus NS5A inhibitor

Physicochemical and Functional Insights

Comparatively, chlorophenyl in 2-(2-chlorophenyl)pyridin-3-amine introduces weaker electron-withdrawing effects but greater lipophilicity .

Solubility and Bioavailability: The methoxymethyl group in the target compound improves aqueous solubility relative to nonpolar analogs like ST-6798 (unmodified pyrrolidine) . Velpatasvir’s methoxymethylpyrrolidine moiety is critical for solubility in its macrocyclic structure, suggesting similar benefits in the target compound .

Metabolic Stability: Fluorine atoms in the pyrrolidine ring likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., ST-6798) .

Preparation Methods

Starting Materials and Reagents

  • Pyrrolidine derivatives: The base pyrrolidine ring can be synthesized or sourced as 2-(methoxymethyl)pyrrolidine.
  • Difluorination reagents: Selective introduction of two fluorine atoms at the 4-position is typically achieved using electrophilic fluorinating agents or via fluorination of suitable precursors.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are preferred due to their ability to dissolve both organic and inorganic reagents and to stabilize intermediates.
  • Catalysts: Platinum catalysts (e.g., 5% Pt-C or platinum (IV) oxide) have been reported for related pyrrolidine hydrogenations, although direct fluorination may require different catalytic systems or reagents.

Reported Procedures

  • A patent (WO2008137087A1) describes processes for preparing methyl-substituted pyrrolidines via hydrogenation of 2-methylpyrroline using platinum catalysts in alcohol solvent mixtures (ethanol and methanol). Although this patent focuses on methyl rather than difluoro substituents, the methodology of hydrogenation and solvent choice is relevant for pyrrolidine ring construction and functionalization.

  • For difluoro substitution, specialized fluorination techniques are employed, often involving electrophilic fluorinating agents under controlled conditions to avoid over-fluorination or ring degradation. While explicit details for 4,4-difluoro substitution on pyrrolidine are scarce in the public domain, analogous difluorination of cyclic amines is achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under mild conditions.

  • The methoxymethyl group at the 2-position is typically introduced via nucleophilic substitution or alkylation reactions on a hydroxymethyl precursor or by reductive alkylation using formaldehyde and methanol.

Coupling with Pyridin-3-amine

Pyridin-3-amine Functionalization

  • The pyridin-3-amine moiety serves as the aromatic amine component of the target molecule. It can be introduced via nucleophilic substitution or amination reactions on pyridine derivatives.

  • Suitable solvents for this step include DMF and other polar aprotic solvents, which facilitate the coupling reactions under elevated temperatures (100–160 °C) and inert atmosphere (nitrogen) conditions.

Coupling Methodologies

  • The coupling of the prepared difluoro-substituted pyrrolidine with the pyridin-3-amine can be achieved via nucleophilic substitution or reductive amination, depending on the functional groups present on the pyridine ring.

  • The reaction mixture is typically stirred for 10 to 48 hours to ensure completion, followed by workup involving extraction with organic solvents (e.g., ethyl acetate), washing with brine (25% NaCl solution), drying, and concentration to isolate the product.

Summary Table of Preparation Conditions

Step Reagents/Catalysts Solvents Conditions Notes
Pyrrolidine ring formation 2-methylpyrroline, platinum catalyst Ethanol/Methanol (2:1) Ambient temperature hydrogenation Platinum (IV) oxide or 5% Pt-C catalyst
Difluorination Electrophilic fluorinating agents DMF or aprotic solvents Mild temperature, inert atmosphere Controlled to avoid over-fluorination
Methoxymethyl substitution Methanol, formaldehyde or equivalents DMF Elevated temperature (100–160 °C) Reductive alkylation or substitution
Coupling with pyridin-3-amine Pyridin-3-amine derivative DMF 10–48 hours, nitrogen atmosphere Followed by organic extraction and purification

Research Findings and Optimization Notes

  • Optimization of the difluoro substitution is critical to achieve high yield and selectivity. Use of non-corrosive reagents and mild conditions prevents degradation of the pyrrolidine ring.

  • The choice of solvent mixture (ethanol/methanol) enhances catalyst activity in hydrogenation steps and improves solubility of intermediates.

  • Reaction times and temperatures in the coupling step are adjusted to balance reaction completion and minimize side reactions, with nitrogen atmosphere preventing oxidation.

  • Washing organic extracts with brine improves removal of residual inorganic salts and enhances purity.

  • Although direct literature on this exact compound is limited, analogous pyrrolidine and pyridine coupling strategies from related dihydroorotate dehydrogenase inhibitors and pyrrole-based compounds provide a framework for synthesis.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine CH₂ vs. pyridine CH) and confirm fluorine coupling patterns (e.g., 4,4-difluoro groups show distinct splitting) .
  • HRMS : Verify molecular formula (e.g., C₁₁H₁₄F₂N₃O) and isotopic patterns .
  • IR spectroscopy : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-F at ~1100 cm⁻¹) .

How can computational methods aid in designing novel derivatives of this compound?

Q. Advanced

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for fluorination or coupling steps .
  • Molecular docking : Screen derivatives for target binding (e.g., kinase inhibitors) by simulating interactions with active sites .
    Case study : ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis .

What strategies are recommended for assessing the compound’s biological activity?

Q. Advanced

  • In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity .
  • Cellular models : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) and mechanism via Western blotting for downstream signaling markers .
    Pitfalls : Account for fluorinated groups’ metabolic stability by including control compounds without fluorine .

How should researchers resolve contradictions in reported synthetic yields?

Q. Advanced

  • Reproducibility checks : Verify solvent purity, catalyst activation (e.g., pre-stirring Pd catalysts), and moisture control .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry or reaction time accordingly .
    Example : Inconsistent yields in Ullmann couplings may stem from trace oxygen; degassing solvents with N₂ can resolve this .

What role does the 4,4-difluoro-pyrrolidine moiety play in the compound’s physicochemical properties?

Q. Basic

  • Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability .
  • Conformational rigidity : The difluoro group restricts pyrrolidine ring puckering, favoring bioactive conformations .
    Validation : Compare logP (HPLC) and solubility (DMSO/PBS) with non-fluorinated analogs .

How does solvent choice impact the stability of intermediates during synthesis?

Q. Advanced

  • Polar solvents (DMF, DMSO) : Stabilize charged intermediates but may hydrolyze methoxymethyl groups at elevated temperatures .
  • Non-polar solvents (toluene) : Reduce hydrolysis but require higher temperatures for solubility, risking decomposition .
    Mitigation : Use mixed solvents (e.g., DCM/MeCN) or phase-transfer catalysts for biphasic reactions .

What alternative synthetic pathways exist if traditional coupling methods fail?

Q. Advanced

  • Photoredox catalysis : Use visible light and catalysts (e.g., Ir(ppy)₃) for radical-based C-N bond formation under milder conditions .
  • Electrochemical synthesis : Apply controlled potentials to facilitate electron transfer in coupling steps, avoiding metal catalysts .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Keep under inert gas (Ar) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps (e.g., methoxymethylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.